molecular formula C24H26NNaO8S B13864773 4-Hydroxy Duloxetine beta-D-Glucuronide Sodium Salt

4-Hydroxy Duloxetine beta-D-Glucuronide Sodium Salt

Cat. No.: B13864773
M. Wt: 511.5 g/mol
InChI Key: MZPFENUQRVOCPK-YIHBCKSISA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxy Duloxetine beta-D-Glucuronide Sodium Salt is a useful research compound. Its molecular formula is C24H26NNaO8S and its molecular weight is 511.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Chemical Reactions Analysis

4-Hydroxy Duloxetine beta-D-Glucuronide Sodium Salt undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized metabolites.

    Reduction: Reduction reactions can convert the compound back to its parent form, (S)-duloxetine.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

4-Hydroxy Duloxetine beta-D-Glucuronide Sodium Salt has several scientific research applications, including:

Comparison with Similar Compounds

4-Hydroxy Duloxetine beta-D-Glucuronide Sodium Salt is unique due to its specific formation from (S)-duloxetine metabolism. Similar compounds include:

    4-Hydroxy Duloxetine: Another metabolite of (S)-duloxetine, but without the glucuronide conjugation[][1].

    Duloxetine beta-D-Glucuronide: A related compound with glucuronide conjugation but lacking the hydroxyl group[][1].

    Other serotonin and norepinephrine reuptake inhibitor metabolites: These include various metabolites of drugs like venlafaxine and desvenlafaxine[][1].

Properties

Molecular Formula

C24H26NNaO8S

Molecular Weight

511.5 g/mol

IUPAC Name

sodium;(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(1S)-3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-yl]oxyoxane-2-carboxylate

InChI

InChI=1S/C24H27NO8S.Na/c1-25-11-10-17(18-7-4-12-34-18)31-15-8-9-16(14-6-3-2-5-13(14)15)32-24-21(28)19(26)20(27)22(33-24)23(29)30;/h2-9,12,17,19-22,24-28H,10-11H2,1H3,(H,29,30);/q;+1/p-1/t17-,19-,20-,21+,22-,24+;/m0./s1

InChI Key

MZPFENUQRVOCPK-YIHBCKSISA-M

Isomeric SMILES

CNCC[C@@H](C1=CC=CS1)OC2=CC=C(C3=CC=CC=C32)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O.[Na+]

Canonical SMILES

CNCCC(C1=CC=CS1)OC2=CC=C(C3=CC=CC=C32)OC4C(C(C(C(O4)C(=O)[O-])O)O)O.[Na+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.